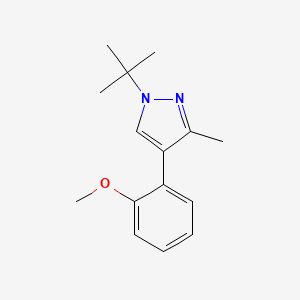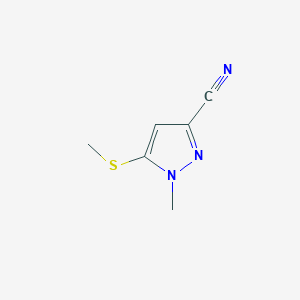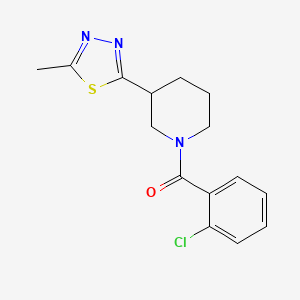
1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole, also known as TAK-242, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2004 by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. Since then, TAK-242 has been extensively studied for its mechanism of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Preparation and Structural Insights
Some new 3,5-diaryl-1H-pyrazoles, including variants similar to the specified compound, were synthesized from aryl methyl ketones. These compounds were characterized by various spectroscopic methods, confirming their structures. Specifically, a compound closely related to 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole was highlighted for its tautomeric nature and its ability to form intermolecular hydrogen bonds, leading to the formation of cyclic dimers. This structural characteristic could be of interest in the development of materials or molecules with specific binding properties Wang et al., 2013.
Hydrogen Bonding and Crystal Structures
Hydrogen bonding plays a crucial role in the molecular assembly and crystal structure of 1H-pyrazole derivatives. Studies have shown various 1H-pyrazoles, including those with tert-butyl and methoxyphenyl groups, forming simple chains or more complex aggregates through hydrogen bonds. These structural details could be crucial for designing new compounds with desired physical or chemical properties Abonía et al., 2007.
Synthesis and Characterization of Derivatives
Research into synthesizing and characterizing new 3,5-diaryl-1H-pyrazoles has yielded insights into their potential applications in material science, pharmaceuticals, and chemical synthesis. The detailed study of their synthesis, crystal structures, and molecular interactions provides a basis for exploring these compounds' utility in various scientific fields Wang et al., 2009.
Molecular Rearrangements and Mechanisms
The study of thermal rearrangements in 3H-pyrazoles, including tert-butyl and methoxyphenyl derivatives, has revealed insights into the mechanisms and products of these rearrangements. Understanding these processes is vital for designing synthetic pathways and for the development of new chemical reactions Jefferson & Warkentin, 1994.
NMR Spectroscopy and Molecular Properties
NMR spectroscopy studies on pyrazole derivatives, including those with tert-butyl and methoxyphenyl groups, have provided valuable information on their molecular structure and dynamics. This information is crucial for understanding the chemical behavior of these compounds and for their application in various research fields Cabildo et al., 1984.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(2-methoxyphenyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-13(10-17(16-11)15(2,3)4)12-8-6-7-9-14(12)18-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNOTNEIXVSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2827708.png)
![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)
![3-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2827714.png)

![4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide](/img/structure/B2827718.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine](/img/structure/B2827723.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2827729.png)
